

3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2791543

[Get Quote](#)

An In-Depth Technical Guide to **3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine**: A Cornerstone Building Block for Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of **3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine**, identified by CAS Number 1630907-17-3.^{[1][2][3]} We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, and explore its critical role as a versatile intermediate in modern drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors.^{[4][5][6][7]} The strategic placement of an iodine atom at the 3-position transforms this molecule into a powerful building block, enabling extensive structural diversification through metal-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel therapeutics.

Physicochemical and Structural Data

3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic compound. Its core structure, a fusion of pyrazole and pyridine rings, is a bioisostere for purine, allowing it to effectively compete for the ATP-binding site of many protein kinases. The methyl group at the 5-position can provide beneficial steric interactions or be a site for further modification, while the iodo group at the 3-position is the primary reactive handle for synthetic elaboration.

Table 1: Core Properties of **3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine**

Property	Value	Source(s)
CAS Number	1630907-17-3	[1][2][3]
Molecular Formula	C ₇ H ₆ IN ₃	[1][2][8]
Molecular Weight	259.05 g/mol	[1][2][8]
Purity (Typical)	≥97%	[1]
Appearance	Solid (form may vary)	N/A
Storage	Room temperature, inert atmosphere	[1][8]

Synthesis and Mechanistic Rationale

The synthesis of **3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine** is most commonly achieved through the direct electrophilic iodination of its precursor, 5-methyl-1H-pyrazolo[3,4-b]pyridine. This reaction leverages the electron-rich nature of the pyrazole ring, which directs halogenation to the C3 position.

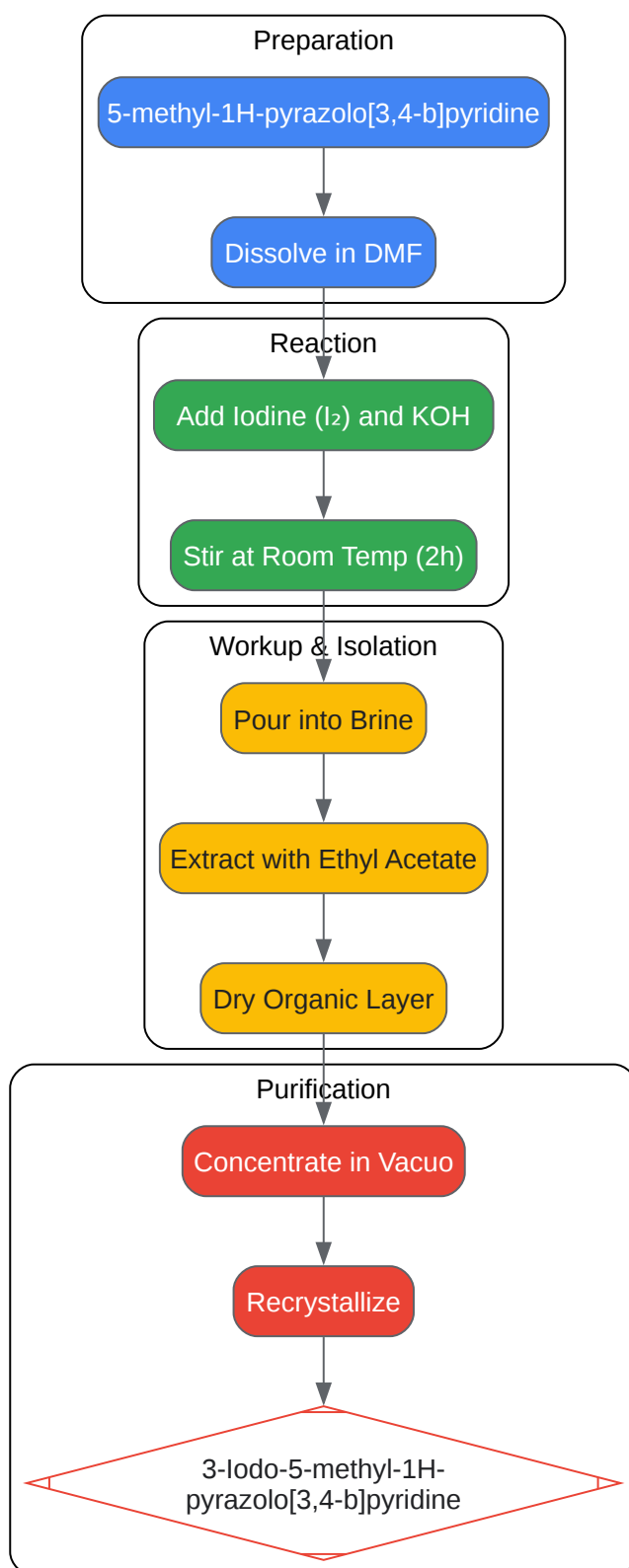
Causality of Experimental Design

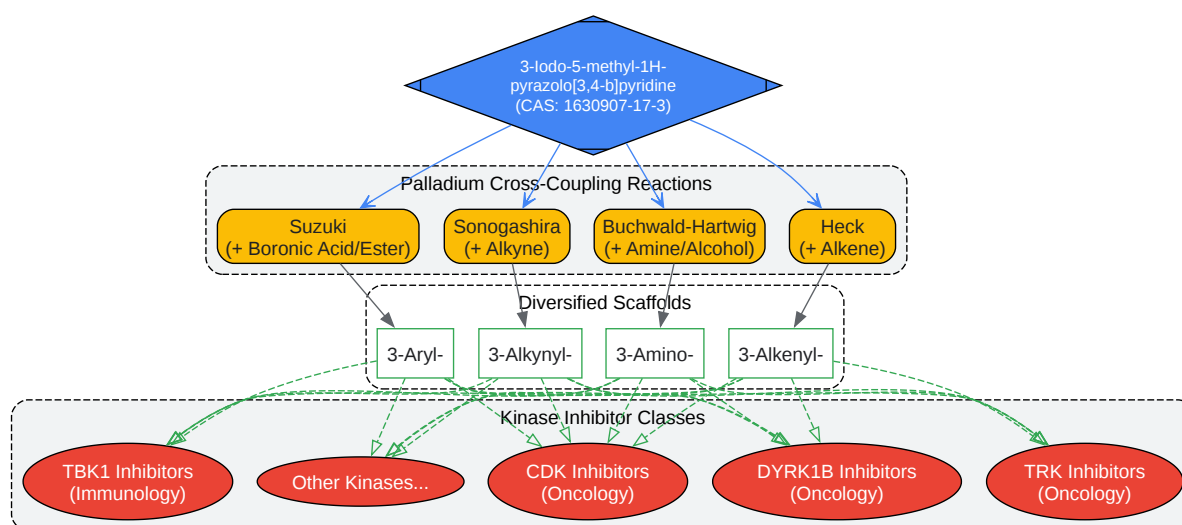
The chosen protocol is adapted from established methods for the iodination of the parent 1H-pyrazolo[3,4-b]pyridine scaffold.[9][10]

- **Choice of Reagents:** Molecular iodine (I₂) serves as the electrophilic iodine source. A base, such as potassium hydroxide (KOH), is crucial. It acts as a deprotonating agent on the pyrazole nitrogen, increasing the electron density of the heterocyclic system and activating it towards electrophilic attack. This significantly enhances the reaction rate and yield.
- **Solvent Selection:** Dimethylformamide (DMF) is an ideal solvent for this transformation. It is a polar aprotic solvent that effectively dissolves the heterocyclic starting material, the base, and the iodine, creating a homogeneous reaction environment. Its high boiling point also allows for heating if required, although this specific reaction often proceeds efficiently at room temperature.[9]

- **Workup and Purification:** The reaction is quenched by pouring it into brine. This step precipitates the product while keeping inorganic salts soluble in the aqueous phase. Extraction with a suitable organic solvent like ethyl acetate isolates the desired compound.^[9] Recrystallization is an effective final purification step to yield a high-purity solid.^[9]

Detailed Experimental Protocol





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS#: 1630907-17-3 [m.chemicalbook.com]
- 3. proactivemr.com [proactivemr.com]

- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. achmem.com [achmem.com]
- 9. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2791543#3-iodo-5-methyl-1h-pyrazolo-3-4-b-pyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

